rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Overview
Description
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane is a chemical compound that has garnered significant interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, also known as Metoprolol Impurity 13, is Pseudomonas fluorescens lipase (PFL) . PFL is a biocatalyst that plays a crucial role in the kinetic resolution of this compound, which is an intermediate of metoprolol, a selective β1-blocker drug .
Mode of Action
The compound interacts with its target, PFL, through a process called kinetic resolution . PFL selectively acylates the R-form of this racemic intermediate . Molecular docking studies have shown a strong H-bond interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL .
Biochemical Pathways
The interaction of the compound with PFL leads to the transesterification of the R-enantiomer into the corresponding ester . This process leaves the S-enantiomer intact . The selective acylation of the R-form of the compound by PFL is a crucial step in the synthesis of metoprolol .
Pharmacokinetics
The compound’s interaction with pfl has been optimized for maximum enantioselectivity . At 30 °C, an enzyme activity of 400 units, and a substrate concentration of 10 mM, high enantioselectivity and conversion were achieved in an optimum time of 3 hours .
Result of Action
The result of the compound’s action is the selective acylation of the R-form of the racemic intermediate . This leads to the production of the corresponding ester, leaving the S-enantiomer intact . This process is crucial for the synthesis of metoprolol, a selective β1-blocker drug .
Action Environment
The action of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is influenced by several environmental factors. For instance, the temperature and the concentration of the enzyme and substrate can significantly affect the enantioselectivity and conversion rate . In the case of PFL, optimum conditions were found to be 30 °C, an enzyme activity of 400 units, and a substrate concentration of 10 mM .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol has been found to interact with Pseudomonas fluorescens lipase (PFL), an enzyme that selectively acylates the R-form of this racemic intermediate . The interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL, is particularly strong .
Molecular Mechanism
The molecular mechanism of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol involves a strong H-bond interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL . This interaction leads to the preferential acylation of the R-enantiomer, leaving the S-enantiomer intact .
Temporal Effects in Laboratory Settings
In laboratory settings, PFL was found to selectively acylate the R-form of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol in a short duration of 3 hours . This suggests that the compound is relatively stable under the conditions of the experiment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane typically involves the kinetic resolution of its racemic intermediate. One of the efficient methods includes the use of Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The reaction is carried out at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM. This method achieves high enantioselectivity and conversion within an optimum time of 3 hours .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar biocatalytic processes, optimized for large-scale synthesis. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and scalability of the production process, ensuring minimal waste generation and high yield .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme kinetics and biocatalysis.
Medicine: It is a crucial intermediate in the production of selective beta-blocker drugs like metoprolol, which are used to treat cardiovascular diseases.
Comparison with Similar Compounds
1-Chloro-3-(4-(2-methoxyethyl)phenoxy)-propan-2-ol: Another intermediate in the synthesis of beta-blockers.
1-Chloro-2-hydroxy-3-(4-(2-ethoxyethyl)phenoxy)-propane: A similar compound with an ethoxy group instead of a methoxy group.
Uniqueness: 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane stands out due to its specific structural configuration, which makes it highly suitable for the synthesis of selective beta-blockers. Its high enantioselectivity and efficient biocatalytic production methods further enhance its value in pharmaceutical applications .
Properties
IUPAC Name |
1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSBQOSROXJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56718-76-4 | |
Record name | 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85325N238N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in using enzymes like Pseudomonas fluorescens lipase (PFL) for synthesizing (S)-metoprolol?
A: (S)-metoprolol, the enantiomerically pure form of metoprolol, demonstrates superior pharmaceutical activity compared to the racemic mixture. [] Traditional chemical synthesis often yields a mixture of both enantiomers, requiring further separation steps. Employing biocatalysts like PFL offers a more efficient and environmentally friendly approach. PFL exhibits high enantioselectivity, preferentially catalyzing the transesterification of the (R)-enantiomer of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. [] This selectivity allows for the straightforward isolation of the desired (S)-enantiomer, simplifying the synthesis process and potentially reducing waste.
Q2: How does molecular modeling help understand the enantioselectivity of PFL towards 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?
A: Molecular docking studies using a homology model of PFL revealed a key interaction between the enzyme and the (R)-enantiomer of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. [] The model predicts a strong hydrogen bond (1.6 Å) between the hydroxyl group of the (R)-enantiomer and the amino acid residue Arginine 54 (Arg54) within the enzyme's active site. This interaction likely facilitates the (R)-enantiomer's preferential binding and subsequent transesterification. This computational insight complements experimental findings and provides a molecular-level understanding of PFL's enantioselectivity.
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